methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate
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Description
Methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate is a useful research compound. Its molecular formula is C19H17N3O5S and its molecular weight is 399.42. The purity is usually 95%.
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Biological Activity
Methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique pyrazole structure, which is known for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in drug development.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C16H16N3O4S
- Molecular Weight : 356.37 g/mol
- CAS Number : Not specified in the available literature.
The structural formula can be represented as follows:
Anticancer Activity
Research has demonstrated that compounds containing pyrazole moieties exhibit significant anticancer properties. A study highlighted that derivatives of pyrazole, including those similar to this compound, showed promising results against various cancer cell lines. For instance, compounds with similar structures were found to inhibit cell proliferation in human cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
The presence of the nitrophenyl and sulfanyl groups in the compound enhances its antimicrobial activity. In vitro studies have indicated that similar pyrazole derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
This compound has also shown potential as an anti-inflammatory agent. Molecular docking studies suggest that its interactions with inflammatory mediators could inhibit pathways leading to inflammation, making it a candidate for further investigation in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Key findings include:
- Nitrophenyl Group : Enhances cytotoxicity and antimicrobial activity.
- Sulfanyl Linkage : Contributes to improved solubility and bioavailability.
- Pyrazole Core : Essential for anticancer activity due to its ability to interact with multiple biological targets.
Case Studies
Several studies have focused on compounds related to this compound:
Properties
IUPAC Name |
methyl 2-[5-methyl-4-(4-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-13-18(28-16-10-8-15(9-11-16)22(24)25)19(27-12-17(23)26-2)21(20-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJPEBSPVIZRHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=C(C=C2)[N+](=O)[O-])OCC(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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